N-[4-(trifluoromethyl)phenyl]butanamide
Description
Properties
IUPAC Name |
N-[4-(trifluoromethyl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c1-2-3-10(16)15-9-6-4-8(5-7-9)11(12,13)14/h4-7H,2-3H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSPMSLCWBEVFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(trifluoromethyl)phenyl]butanamide typically involves the reaction of 4-(trifluoromethyl)aniline with butanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond, resulting in the desired product. The reaction conditions often include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient heat management and product yield. The use of automated systems and reactors allows for precise control over reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions: N-[4-(trifluoromethyl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[4-(trifluoromethyl)phenyl]butanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N-[4-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. This property allows the compound to reach its target sites more effectively, where it can exert its effects by modulating the activity of enzymes or receptors involved in various biochemical pathways .
Comparison with Similar Compounds
- N-[4-(trifluoromethyl)phenyl]acetamide
- N-[4-(trifluoromethyl)phenyl]propionamide
- N-[4-(trifluoromethyl)phenyl]benzamide
Comparison: N-[4-(trifluoromethyl)phenyl]butanamide is unique due to its butanamide moiety, which imparts distinct physicochemical properties compared to its analogs. The length of the carbon chain in the butanamide group influences the compound’s solubility, stability, and reactivity. This makes this compound particularly suitable for applications requiring specific solubility and stability profiles .
Q & A
Q. What are the optimal synthetic routes for N-[4-(trifluoromethyl)phenyl]butanamide, and how can purity be maximized?
The compound is synthesized via nucleophilic acyl substitution between 4-(trifluoromethyl)aniline and butanoyl chloride under inert conditions (e.g., nitrogen atmosphere). Reaction parameters such as temperature (0–5°C for slow addition to prevent side reactions), stoichiometry (1:1.2 molar ratio of aniline to acyl chloride), and solvent choice (dry dichloromethane or THF) are critical. Purification involves recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity. Analytical validation via HPLC and NMR ensures minimal byproducts like unreacted aniline or hydrolyzed acyl chloride .
Q. How is the structural integrity of this compound confirmed?
Structural characterization employs:
- 1H/13C NMR : Peaks at δ 7.6–7.8 ppm (aromatic protons), δ 2.3–2.5 ppm (CH2 adjacent to carbonyl), and δ 1.6–1.8 ppm (terminal CH3) confirm the backbone. The trifluoromethyl group (CF3) is identified via 19F NMR at δ −63 to −65 ppm.
- Mass spectrometry (ESI-MS) : Molecular ion [M+H]+ at m/z 260.1 (calculated for C11H11F3NO).
- FT-IR : Strong absorbance at ~1650 cm−1 (amide C=O stretch) and 1120 cm−1 (C-F stretch). Cross-referencing with PubChem data (e.g., SMILES: CC(=O)NC1=CC=C(C=C1)C(F)(F)F) ensures accuracy .
Advanced Research Questions
Q. What experimental strategies are used to investigate the enzyme inhibition potential of this compound?
- Kinetic assays : Measure IC50 values against target enzymes (e.g., kinases, proteases) using fluorogenic substrates. For example, a fluorescence polarization assay monitors substrate turnover inhibition in real time.
- Docking studies : Computational modeling (AutoDock Vina, Schrödinger Suite) predicts binding interactions between the trifluoromethylphenyl group and hydrophobic enzyme pockets.
- Control experiments : Include competitive inhibitors (e.g., staurosporine for kinases) and negative controls (DMSO vehicle) to validate specificity. Dose-response curves (0.1–100 µM) assess potency .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use reference compounds (e.g., known inhibitors) for cross-lab validation.
- Compound degradation : Confirm stability via LC-MS before assays; store aliquots at −20°C under argon.
- Structural analogs : Compare activity with derivatives (e.g., N-[4-(morpholin-4-yl)phenyl]butanamide) to identify critical pharmacophores. Reproducibility is enhanced by triplicate experiments and blinded data analysis .
Q. What strategies improve the solubility of this compound in aqueous buffers for in vitro studies?
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins (e.g., HP-β-CD) to enhance solubility without disrupting biological activity.
- Salt formation : React with hydrochloric acid to form a water-soluble hydrochloride salt.
- Nanoformulation : Encapsulate in liposomes (e.g., phosphatidylcholine/cholesterol) for sustained release. Pre-formulation studies (dynamic light scattering, TEM) assess particle size and stability .
Methodological Considerations
Q. How to optimize reaction yields when scaling up synthesis?
- Process intensification : Use flow chemistry for precise temperature control and reduced side reactions.
- Catalysis : Add DMAP (4-dimethylaminopyridine, 5 mol%) to accelerate acylation.
- In-line monitoring : Employ FT-IR or Raman spectroscopy to track reaction progress and terminate at completion. Pilot batches (10–50 g) achieve ~85% yield with >99% purity via recrystallization .
Q. What analytical approaches validate the absence of toxic impurities in synthesized batches?
- GC-MS : Screen for residual solvents (e.g., dichloromethane, THF) below ICH Q3C limits.
- Elemental analysis : Confirm C, H, N, F content within 0.4% of theoretical values.
- HPLC-UV/ELSD : Detect non-volatile impurities (e.g., dimerized byproducts) using a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
